![molecular formula C19H20N2O3S B14801009 (2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14801009.png)
(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide is a synthetic organic compound with the molecular formula C19H20N2O3S and a molecular weight of 356.44 g/mol It is characterized by the presence of a phenyl group, a pyrrolidinylsulfonyl group, and an acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide typically involves the reaction of 3-phenylacrylic acid with 4-(1-pyrrolidinylsulfonyl)aniline under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidinylsulfonyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, H2O2 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, alkylating agents like methyl iodide (CH3I) for alkylation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
3-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide: Similar structure but with a butanamide moiety instead of an acrylamide moiety.
2-methyl-3-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide: Similar structure but with a methyl group at the 2-position.
Uniqueness
3-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acrylamide moiety allows for versatile chemical modifications, while the pyrrolidinylsulfonyl group enhances its solubility and stability.
Propiedades
Fórmula molecular |
C19H20N2O3S |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(E)-3-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H20N2O3S/c22-19(13-8-16-6-2-1-3-7-16)20-17-9-11-18(12-10-17)25(23,24)21-14-4-5-15-21/h1-3,6-13H,4-5,14-15H2,(H,20,22)/b13-8+ |
Clave InChI |
DYOZPSOVUALJFG-MDWZMJQESA-N |
SMILES isomérico |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid](/img/structure/B14800930.png)
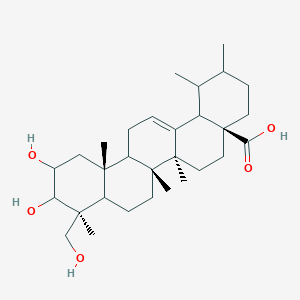
![8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800947.png)
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800951.png)
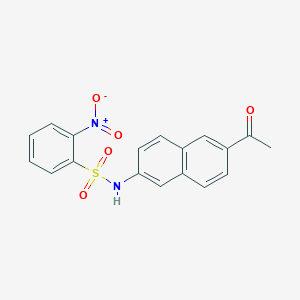
![8-[(2S)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800972.png)
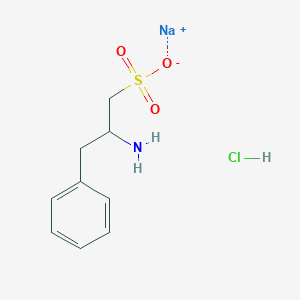
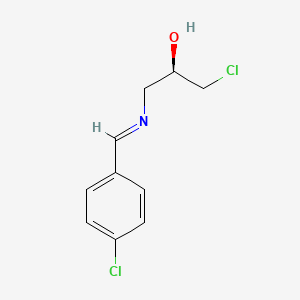
![[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol](/img/structure/B14801006.png)
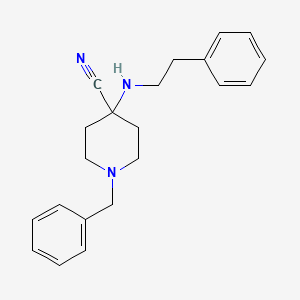
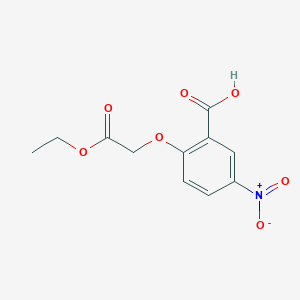
![N-[(E)-(4-ethoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B14801013.png)
![3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B14801019.png)
![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B14801025.png)
